Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-
Overview
Description
Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- is a complex organic compound with the molecular formula C30H21N3O9. This compound is known for its unique structure, which includes three benzoic acid groups connected through a central benzene ring via carbonylimino linkages. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Mechanism of Action
Target of Action
It’s known that the compound can interact with various biological molecules due to its structure .
Mode of Action
It’s suggested that the compound’s free carbonyl groups contribute to a hydrophilic pore environment by fixing the incoming guest molecules via hydrogen bonding .
Biochemical Pathways
It’s known that the compound can interact with various biological molecules, potentially affecting multiple pathways .
Pharmacokinetics
Its molecular structure suggests that it may have certain pharmacokinetic properties .
Result of Action
It’s known that the compound can interact with various biological molecules, potentially leading to various cellular effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s free carbonyl groups contribute to a hydrophilic pore environment, which can affect its interaction with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- typically involves the reaction of phloroglucinol with 4-fluorobenzonitrile. The process includes several steps:
Initial Reaction: Phloroglucinol reacts with 4-fluorobenzonitrile under specific conditions to form an intermediate product.
Intermediate Formation: The intermediate undergoes further reactions, including hydrolysis and condensation, to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of catalysts and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonylimino groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Substitution Reagents: Nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound has a similar structure but lacks the carbonylimino linkages, making it less versatile in forming coordination complexes.
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid: Another related compound, differing in the connecting groups, which affects its reactivity and applications.
Uniqueness
Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- is unique due to its carbonylimino linkages, which enhance its ability to form stable complexes with metals. This property makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
IUPAC Name |
4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O9/c34-25(31-22-7-1-16(2-8-22)28(37)38)19-13-20(26(35)32-23-9-3-17(4-10-23)29(39)40)15-21(14-19)27(36)33-24-11-5-18(6-12-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRYUDJCZXIDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477321 | |
Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120360-51-2 | |
Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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